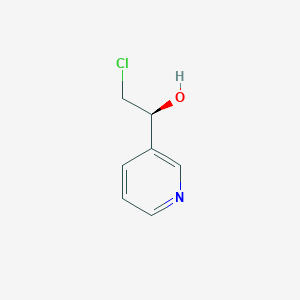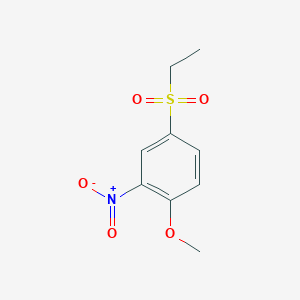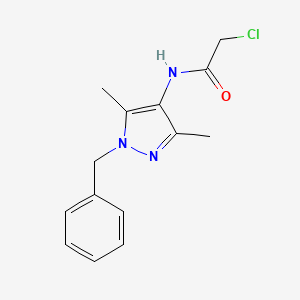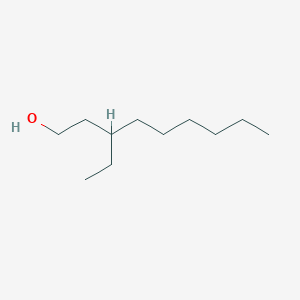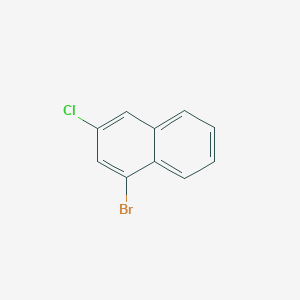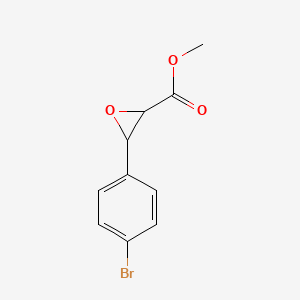
Methyl 3-(4-Bromophenyl)oxirane-2-carboxylate
Overview
Description
Methyl 3-(4-Bromophenyl)oxirane-2-carboxylate, also known as MBOC, is an organic compound that has been studied for its potential applications in numerous scientific fields. It is an alkyl halide that has been used as a reagent in organic synthesis and has been studied for its potential applications in drug development, biochemistry, and materials science. In
Scientific Research Applications
Synthesis, Characterization, and Radiolabelling
Methyl 3-(4-Bromophenyl)oxirane-2-carboxylate is synthesized and characterized for applications in radiolabelling, proving its potential in the field of radiation imaging and diagnostics. The research delves into the methodical synthesis, purification, and regioselective radiobromination of the compound, showcasing a significant radiochemical yield (Abbas, Younas, & Feinendegen, 1991).
Applications in Medicinal Chemistry
Antibacterial Agents and Heterocyclic Product Synthesis
The compound's role as an intermediate in the synthesis of biologically active compounds is highlighted. Its utility in the synthesis of antibacterial agents through the formation of oxirane and furan derivatives via ultrasonic conditions is particularly noted. The research underscores the steric factors that influence regioselectivity and the importance of these derivatives in synthesizing significant heterocyclic compounds (El‐sayed, Maher, El Hashash, & Rizk, 2017).
Advanced Synthetic Techniques
Electrophilic Cyclization
The compound serves as a precursor in the electrophilic cyclization process, leading to the formation of compounds like 5-(4-Bromophenyl)-3-iodo-2-(4-Methylphenyl)Furan. This research offers insights into various reactions and procedures associated with the compound, indicating its versatility in synthetic organic chemistry (Sniady, Morreale, & Dembinski, 2007).
Carbonylation and Cyclization Reactions
Carbonylation of Alkynyl Epoxides
The compound is involved in the carbonylation of alkynyl epoxides, leading to the formation of products like methyl 5-hydroxy-2,3-pentadienoates and 4,5-dihydrofuran-3-ol derivatives. This study highlights the compound's role in facilitating spontaneous cyclization reactions, essential for synthesizing various organic compounds (Piotti & Alper, 1997).
properties
IUPAC Name |
methyl 3-(4-bromophenyl)oxirane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c1-13-10(12)9-8(14-9)6-2-4-7(11)5-3-6/h2-5,8-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJKTEOBCCNOOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(O1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-{4-[(Cyclohexylamino)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B3142926.png)
![[1,1-Biphenyl]-4-acetamide, N-4-pyridinyl-](/img/structure/B3142932.png)

